molecular formula C4H10Cl2N4 B3109961 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride CAS No. 1778734-62-5

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B3109961
CAS No.: 1778734-62-5
M. Wt: 185.05
InChI Key: PVCFVQMNXUNANK-UHFFFAOYSA-N
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Description

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a heterocyclic compound featuring a pyrazole backbone substituted with a hydrazino group at the 5-position and a methyl group at the 1-position. The dihydrochloride salt form enhances its stability and water solubility, making it suitable for synthetic applications.

For instance, describes the preparation of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole using HCl during condensation with 2-acetylpyridine, yielding a crystalline dihydrochloride product . This suggests that the dihydrochloride form of 5-hydrazino-1-methyl-1H-pyrazole is likely stabilized by similar acid-mediated salt formation.

Applications: The hydrazino group provides a reactive site for condensation reactions, enabling the synthesis of complex heterocycles (e.g., hydrazones or azo compounds) for pharmaceutical or agrochemical intermediates .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-4(7-5)2-3-6-8;;/h2-3,7H,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCFVQMNXUNANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955564-51-8
Record name 3-hydrazinylidene-2-methyl-2,3-dihydro-1H-pyrazole dihydrochloride
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Preparation Methods

The synthesis of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of hydrazine derivatives with β-diketones, providing the formation of a mixture of regioisomers . Industrial production methods often utilize palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions include substituted pyrazoles and hydrazones .

Scientific Research Applications

Medicinal Chemistry

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride exhibits significant potential in medicinal chemistry due to its structural characteristics, which allow for various modifications and interactions with biological targets.

Pharmacological Activities:
Research indicates that pyrazole derivatives, including 5-hydrazino-1-methyl-1H-pyrazole, may possess a range of pharmacological effects such as:

  • Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects: Potential to reduce inflammation, which can be beneficial in treating chronic inflammatory diseases .
  • Anticancer Properties: Studies have shown that pyrazoline derivatives can inhibit cancer cell proliferation and are being explored for their use in cancer therapies . For example, derivatives similar to 5-hydrazino-1-methyl-1H-pyrazole have demonstrated selectivity against various cancer cell lines .

Synthetic Pathways:
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds. Various synthetic routes have been developed, enhancing its accessibility for research and development purposes.

Agricultural Chemistry

In agricultural chemistry, this compound serves as an important intermediate in the synthesis of herbicides. Its unique structure allows it to enhance crop protection strategies effectively.

Key Applications:

  • Herbicide Development: The compound is utilized in the formulation of herbicides that target specific weeds while minimizing damage to crops. Its effectiveness as an herbicide intermediate has been noted in several studies.

Photographic Industry

This compound is also recognized for its utility in the photographic industry.

Photographic Couplers:
The compound acts as an intermediate for synthesizing photographic couplers, which are essential in developing photographic films. The ability to produce high yields of effective couplers makes it a valuable asset in this field .

Coordination Chemistry

The nitrogen atoms present in both the hydrazine and pyrazole moieties suggest potential applications as chelating ligands for metal ions. This property can be exploited in:

  • Catalysis: The formation of stable complexes with metal ions can enhance catalytic processes in organic synthesis.
  • Material Science: Its ability to coordinate with metals may lead to novel materials with unique properties.

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
1-Methyl-5-hydroxy-1H-pyrazoleHydroxyl group at position 5Strong hydrogen bonding capabilities
3-Amino-1H-pyrazoleAmino group at position 3Diverse biological activities
4-Acetyl-1H-pyrazoleAcetyl group at position 4Enhanced lipophilicity; potential for drug formulation
5-Hydroxy-3-methyl-1H-pyrazoleHydroxyl group at position 5 and methyl at position 3Unique tautomeric forms affecting reactivity

Case Studies

Several studies highlight the efficacy and versatility of this compound:

  • Anticancer Research: A study demonstrated that derivatives based on this compound exhibited significant cytotoxicity against leukemia cell lines, showcasing its potential as an anticancer agent .
  • Herbicide Efficacy: Research on formulations containing this compound revealed enhanced weed control compared to traditional herbicides, indicating its effectiveness as a crop protection agent.

Mechanism of Action

The mechanism of action of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that lead to the formation of new compounds. The hydrazine group in the molecule is particularly reactive, allowing it to form bonds with electrophilic centers in other molecules .

Comparison with Similar Compounds

5-Chloro-1,3-dimethyl-4-nitropyrazole

  • Structural Differences: Replaces the hydrazino group with a chloro substituent and includes additional nitro and methyl groups.
  • Reactivity: The chloro group is less nucleophilic than hydrazino, limiting its utility in condensation reactions.
  • Applications : Primarily used as a synthon for nitroheterocycles rather than as a building block for hydrazone formation .

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

  • Structural Differences: Shares the hydrazino and methyl groups but includes a nitro substituent.
  • Reactivity: The nitro group may reduce hydrazino nucleophilicity due to electron-withdrawing effects, but it still participates in condensation (e.g., with 2-acetylpyridine to form hydrazones) .

Comparison with Dihydrochloride Salts of Other Compound Classes

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

  • Structural Class: Aliphatic amines (non-heterocyclic).
  • Functional Groups : Primary amine groups.
  • Solubility : Highly water-soluble, as evidenced by their use in aqueous stock solutions for analytical standards .
  • Applications : Used as reference standards in food safety testing (e.g., biogenic amine quantification) rather than synthetic chemistry .

Azoamidine Dihydrochlorides (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride)

  • Structural Class : Azo compounds with amidine groups.
  • Functional Groups : Azo (-N=N-) and amidine (-C(=NH)-NH2) moieties.
  • Solubility : Water-soluble due to the dihydrochloride salt, similar to the target compound.
  • Applications : Serve as radical initiators in polymerization, contrasting with the target compound’s role in heterocyclic synthesis .

Comparative Data Table

Compound Name Structural Class Functional Groups Solubility Applications References
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Pyrazole derivative Hydrazino, methyl Water, ethanol Organic synthesis intermediates
Putrescine dihydrochloride Biogenic amine Primary amine Water Analytical standards
2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride Azoamidine Azo, amidine Water Polymerization initiators
5-Chloro-1,3-dimethyl-4-nitropyrazole Pyrazole derivative Chloro, nitro, methyl Organic solvents Nitroheterocycle synthesis

Key Research Findings

Reactivity: The hydrazino group in this compound enables condensation with carbonyl compounds (e.g., ketones), a feature absent in chloro- or nitro-substituted pyrazoles .

Salt Stability : Dihydrochloride salts of heterocycles (e.g., pyrazoles) and amines exhibit superior water solubility compared to their freebase forms, critical for analytical and synthetic workflows .

Functional Contrast: Unlike azoamidine dihydrochlorides, which decompose to generate radicals, hydrazino-pyrazole derivatives remain stable under similar conditions, underscoring their divergent applications .

Biological Activity

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound's unique structural features enable it to interact with various biological targets, making it a candidate for further research and development.

Chemical Structure and Properties

Molecular Formula : C₇H₁₃N₃·2HCl
Molecular Weight : 189.07 g/mol

Functional Groups :

  • Hydrazine group
  • Methyl group at the 1-position of the pyrazole ring

The presence of these functional groups enhances the compound's reactivity and potential for forming hydrogen bonds, which can influence its interactions with biological macromolecules such as enzymes and receptors.

The biological activity of this compound primarily involves its ability to act as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific metabolic pathways, although detailed mechanisms and molecular targets are still under investigation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. In vitro experiments have shown that certain pyrazoles exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Cytotoxic Effects of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Notes
This compoundMCF-7TBDSynergistic effect with doxorubicin observed
This compoundMDA-MB-231TBDHigher cytotoxicity in combination with doxorubicin
Other PyrazolesHepG254.25% growth inhibition at 10 µMSelective against cancer cells

Anti-inflammatory Activity

Some derivatives of pyrazoles have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. This suggests that this compound could also possess similar activities, warranting further exploration in inflammatory models .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles, including:

  • Combination Therapy : A study investigated the synergistic effects of pyrazoles combined with doxorubicin in treating Claudin-low breast cancer subtypes. The results indicated significant enhancement in cytotoxicity when used together, suggesting a promising avenue for therapeutic strategies .
  • Enzyme Inhibition Studies : Research has indicated that various pyrazole derivatives can inhibit specific enzymes involved in cancer metabolism, offering a potential mechanism for their anticancer effects. For instance, certain compounds were found to inhibit growth in HepG2 cells significantly .
  • Synthesis and Characterization : The synthesis of this compound typically involves reactions with hydrazine derivatives and carbonyl compounds, leading to various derivatives with distinct biological activities .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride?

The synthesis typically involves cyclization of hydrazine derivatives with ketones or diketones under acidic conditions. A common method adapted from pyrazole derivative synthesis (e.g., ) includes refluxing 1,3-diketones with hydrazine hydrochloride in a mixed solvent system (e.g., 1,4-dioxane and DMF) for 3–6 hours. Post-reaction, the product is precipitated using ice-cold hydrochloric acid and purified via recrystallization. Key parameters include stoichiometric control of hydrazine, solvent polarity, and reaction temperature to avoid side products like hydrazone formation .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Purity is assessed via HPLC (≥98% purity threshold) using a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Structural confirmation employs:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify hydrazino (–NH–NH2_2) and methyl group positions.
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Confirming C, H, N, Cl content (±0.3% deviation).
    Cross-referencing with PubChem data for analogous pyrazoles (e.g., ) ensures consistency .

Advanced: How can reaction conditions be optimized to enhance yield and minimize byproducts?

Advanced optimization leverages Design of Experiments (DoE) (). For example:

  • Factors : Temperature (80–120°C), solvent ratio (dioxane:DMF, 2:1 to 1:2), and hydrazine equivalents (1.0–1.5).
  • Response Variables : Yield (%) and byproduct formation (HPLC area%).
    A central composite design (CCD) identifies optimal conditions. Recent studies show that a 1:1.2 diketone-to-hydrazine ratio in 1:1 dioxane:DMF at 100°C maximizes yield (85–90%) while suppressing hydrazone byproducts .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) often arise from assay variability or impurities. Solutions include:

  • Standardized Assays : Replicate studies under CLIA-certified protocols (e.g., MIC testing against E. coli ATCC 25922).
  • Structural Analog Comparison : Cross-test with analogs like 3-amino-5-isopropyl-1H-pyrazole hydrochloride ( ) to isolate substituent-specific effects.
  • Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., unreacted hydrazine) that may interfere with assays .

Advanced: How do computational methods aid in predicting reactivity or interaction mechanisms?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as cyclization energetics or hydrazino group reactivity. For instance, ICReDD’s workflow () combines computed transition states with experimental validation to predict regioselectivity in pyrazole functionalization. Tools like PubChem’s PISTACHIO database () predict metabolic stability or ring-opening tendencies under acidic conditions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Its hydrazino group serves as a nucleophile in:

  • Heterocycle Synthesis : Building blocks for triazoles or tetrazoles via [3+2] cycloaddition.
  • Metal Chelation : Coordination with transition metals (e.g., Cu2+^{2+}) for catalytic or antimicrobial studies.
    Recent work () highlights its use in synthesizing kinase inhibitors, leveraging the pyrazole core’s hydrogen-bonding capacity .

Advanced: How can researchers address stability issues during storage or in solution?

Stability studies (e.g., 40°C/75% RH for 4 weeks) show degradation via hydrazine oxidation. Mitigation strategies:

  • Lyophilization : Store as a hydrochloride salt at –20°C under inert gas (N2_2).
  • Buffered Solutions : Use pH 4–5 acetate buffer to suppress hydrolysis.
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous stocks.
    HPLC-MS monitoring every 48 hours confirms stability .

Advanced: What analytical challenges arise in characterizing hydrazino-pyrazole derivatives, and how are they resolved?

Key challenges:

  • Tautomerism : Ambiguity in hydrazino group positioning (e.g., 1H vs. 2H tautomers).
  • Hydroscopicity : Water absorption complicates elemental analysis.
    Solutions:
  • Variable-Temperature NMR : Resolve tautomers via 1H^1H-NMR at –40°C.
  • Karl Fischer Titration : Quantify moisture pre-analysis.
  • X-ray Crystallography : Definitive structural assignment (e.g., ’s analogs) .

Basic: What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods due to hydrazine release risk (ACGIH TLV: 0.01 ppm).
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.
    Training per ’s Chemical Hygiene Plan is mandatory, including 100% safety exam compliance .

Advanced: How can researchers leverage this compound’s reactivity for novel heterocyclic systems?

The hydrazino group enables:

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis).
  • Cyclocondensation : With aldehydes to form pyrazolo[1,5-a]pyrimidines.
    Recent work () demonstrates solvent-dependent regioselectivity in thiophene-functionalized analogs, where DMF enhances electrophilic substitution at the pyrazole C4 position .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
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5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

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